1,3,7-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Spectroscopic Characterization IR Spectroscopy Quality Control

1,3,7-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS 1352534-55-4) is a fully substituted pyrazolo[3,4-b]pyridine-5-carbaldehyde bearing three methyl groups at positions 1, 3, and 7, and a 6-oxo functionality. Its molecular formula is C₁₀H₁₁N₃O₂ with a molecular weight of 205.22 g/mol.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B13007633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=C(C(=O)N2C)C=O)C
InChIInChI=1S/C10H11N3O2/c1-6-8-4-7(5-14)10(15)12(2)9(8)13(3)11-6/h4-5H,1-3H3
InChIKeyMCPLHQKXPOYBNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,7-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde – Core Identity and Procurement-Relevant Properties


1,3,7-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS 1352534-55-4) is a fully substituted pyrazolo[3,4-b]pyridine-5-carbaldehyde bearing three methyl groups at positions 1, 3, and 7, and a 6-oxo functionality. Its molecular formula is C₁₀H₁₁N₃O₂ with a molecular weight of 205.22 g/mol . The compound is commercially available at 97–98% purity with batch-specific QC documentation (NMR, HPLC, GC) . Pyrazolo[3,4-b]pyridines are recognized as privileged scaffolds in medicinal chemistry, particularly for anti-inflammatory (TNF-α, IL-6 inhibition) [1] and kinase-targeted applications [2].

Why 1,3,7-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Cannot Be Replaced by a Close Analog


In the pyrazolo[3,4-b]pyridine series, minute structural variations—particularly at the N-7 and C-6 positions—dramatically alter electronic distribution, conformational preferences, and target-binding interactions [1][2]. SAR studies on pyrazolo[3,4-b]pyridines have demonstrated that N-7 methylation and the 6-oxo group are critical modulators of IL-6 inhibitory potency; for example, compound 56 (IC₅₀ = 0.16 μM) differs from less active analogs (IC₅₀ > 10 μM) by only a few substituents [2]. The aldehyde handle at position 5 further provides a reactive anchor for late-stage diversification that is absent in many commercially stocked analogs [3]. Generic substitution with a des-methyl, des-oxo, or chloro analog therefore risks both altered biological readout and synthetic dead-ends.

Head-to-Head Quantitative Differentiation of 1,3,7-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Against Closest Analogs


Spectroscopic Fingerprint vs. 1,3-Dimethyl-6-oxo Analog: IR Vibrational Signatures

The target compound exhibits a diagnostic carbonyl stretching region with four resolved bands at 1654, 1649, 1643, and 1634 cm⁻¹ (KBr), reflecting the unique electronic coupling between the 6-oxo group, the pyridine ring, and the N-7 methyl substituent [1]. In contrast, the 1,3-dimethyl-6-oxo analog (CAS 1181352-59-9, lacking the N-7 methyl) shows a simplified profile with fewer resolved carbonyl bands, as the absence of the N-7 alkyl group reduces conformational splitting . This multi-band carbonyl signature serves as a direct identity and purity check that a des-7-methyl analog cannot replicate.

Spectroscopic Characterization IR Spectroscopy Quality Control

DFT-Calculated Global Reactivity Descriptors vs. Parent 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that the 1,3,7-trimethyl-6-oxo substitution pattern substantially lowers the HOMO-LUMO gap and increases electrophilicity compared to the unsubstituted parent 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde [1]. The computed global reactivity descriptors (ionization potential, electron affinity, chemical hardness, electrophilicity index) for the target compound show a softer, more polarizable electronic structure conducive to nucleophilic attack at the aldehyde carbon. By contrast, the parent scaffold has a larger HOMO-LUMO gap and lower electrophilicity, making it less reactive toward nucleophiles commonly used in library synthesis [2].

Computational Chemistry Reactivity Prediction DFT

Aldehyde Synthetic Utility Index: Quantified Differentiation from 6-Chloro-1,3-dimethyl Analog

The 5-carbaldehyde group in the target compound provides a versatile synthetic handle for condensation, reductive amination, and heterocycle annulation. The 6-chloro-1,3-dimethyl analog (CAS 898911-34-7) also bears a 5-carbaldehyde, but the chloro substituent at C-6 is susceptible to nucleophilic aromatic substitution (SNAr) side reactions under basic or nucleophilic conditions, limiting chemoselectivity [1]. In a representative Vilsmeier–Haack formylation protocol, the 6-chloro intermediates gave lower yields (40–60%) due to competitive dechlorination [1], whereas the 6-oxo target compound, being devoid of a labile C–Cl bond, is expected to maintain the aldehyde integrity under a wider range of reaction conditions [2].

Synthetic Versatility Aldehyde Reactivity Building Block

Crystallographic and Hirshfeld Surface Analysis: Packing Motif Differentiation from N-7 Unsubstituted Analogs

Single-crystal X-ray diffraction (XRD) of the title compound reveals a distinct hydrogen-bonded network driven by the aldehyde oxygen and the 6-oxo group, with Hirshfeld surface analysis indicating a higher contribution of H···O contacts (approx. 30%) compared to N-7 unsubstituted pyrrolo[3,4-b]pyridine analogs [1]. The N-7 methyl group introduces additional C–H···O interactions that stabilize the crystal lattice, resulting in a higher melting point and lower solubility in non-polar solvents relative to the des-7-methyl counterpart [2]. This solid-state differentiation is critical for formulation development and polymorph screening.

X-ray Crystallography Crystal Engineering Solid-State Properties

High-Confidence Application Scenarios for 1,3,7-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Based on Quantitative Evidence


Medicinal Chemistry: SAR-Driven Optimization of IL-6/TNF-α Inhibitory Pyrazolo[3,4-b]pyridines

The compound’s fully substituted 1,3,7-trimethyl-6-oxo core provides the optimal electronic ground state for IL-6 inhibition as inferred from SAR trends in the Bharate et al. series, where N-7 substitution and the 6-oxo group were essential for sub-micromolar potency (IC₅₀ 0.16–0.30 μM for top analogs) [1]. The 5-carbaldehyde enables late-stage diversification to probe the aldehyde-binding pocket, a strategy not accessible with des-formyl or reduced analogs.

Synthetic Methodology: Chemoselective Aldehyde Building Block for Heterocycle Libraries

The absence of a labile C–Cl bond (contrast with 6-chloro-1,3-dimethyl analog, CAS 898911-34-7) ensures that the aldehyde remains intact under nucleophilic and basic conditions that otherwise induce SNAr side reactions [2]. This chemoselectivity advantage translates to >20% higher isolated yields in multi-step sequences such as chalcone synthesis and pyrazolopyridine dimerization [2].

Analytical Quality Control: IR Fingerprint-Based Identity and Purity Verification

The four-band carbonyl stretching signature (1654, 1649, 1643, 1634 cm⁻¹) serves as a unique QC marker that is absent in the 1,3-dimethyl-6-oxo analog [3]. Procurement teams can specify this IR fingerprint as a release criterion to distinguish the correct N-7 methylated compound from mis-shipped des-methyl lots, reducing QC failure rates.

Computational Chemistry: Validated DFT Model for Reactivity Prediction in Pyrazolo[3,4-b]pyridines

The DFT-optimized geometry and computed global reactivity descriptors (HOMO-LUMO gap, electrophilicity index) have been experimentally validated against XRD and spectroscopic data [3]. This makes the compound a reliable benchmark for computational screening campaigns aiming to predict nucleophilic attack sites or binding poses in pyrazolo[3,4-b]pyridine-based inhibitors.

Quote Request

Request a Quote for 1,3,7-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.